

meta-analysis of clinical trials involving Mapracorat

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Compound of Interest

Compound Name: Mapracorat

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A Comparative Guide to the Clinical Performance of **Mapracorat**

Mapracorat is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of various inflammatory conditions. As a SEGRA, **Mapracorat** is designed to retain the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated side effects. This guide provides a comparative meta-analysis of clinical trial data for **Mapracorat** across three key indications: allergic conjunctivitis, atopic dermatitis, and post-cataract surgery inflammation, with a comparison to established alternative treatments.

Allergic Conjunctivitis

Mapracorat has been evaluated for its efficacy in treating the signs and symptoms of allergic conjunctivitis. A primary comparator in this indication is dexamethasone, a potent corticosteroid.

Data Presentation

Table 1: Comparison of **Mapracorat** and Dexamethasone for Allergic Conjunctivitis

Parameter	Mapracorat	Dexamethasone	Source(s)
Mechanism of Action	Selective Glucocorticoid Receptor Agonist (SEGRA)	Corticosteroid	[1]
Key Efficacy Outcomes	Reduction in ocular itching and conjunctival redness	Reduction in ocular itching and conjunctival redness	[1][2][3]
Effect on Intraocular Pressure (IOP)	Lower propensity for IOP increase compared to dexamethasone	Known risk of increasing IOP	[1]
Clinical Trial Identifier	NCT01289431	Phase 3 trial (unspecified NCT)	[2][3]
Primary Efficacy Endpoints (NCT01289431)	Ocular itching (0-4 scale), Conjunctival, Ciliary, and Episcleral redness (0-4 scale)	Ocular itching and conjunctival redness	[2][3]

Experimental Protocols

The clinical evaluation of **Mapracorat** for allergic conjunctivitis often employs the Conjunctival Allergen Challenge (CAC) model.[3]

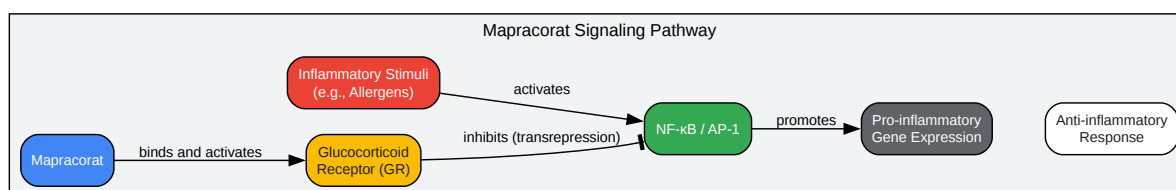
- Study Design: A dose-ranging study to evaluate the safety and efficacy of **Mapracorat** ophthalmic formulation compared to its vehicle in preventing the signs and symptoms of allergic conjunctivitis using a CAC model.[3]
- Inclusion Criteria: Participants with a positive history of ocular allergies and a positive skin test reaction, as well as a positive bilateral CAC reaction.[3]
- Outcome Measures:

- Ocular Itching: Assessed by the participant on a 0-4 scale, with half-unit increments allowed. Lower scores indicate less itching.[3]
- Conjunctival, Ciliary, and Episcleral Redness: Assessed by the investigator on a 0-4 scale, with half-unit increments allowed. Lower scores indicate less redness.[3]

For the dexamethasone intracanalicular insert study:

- Study Design: A multicenter, randomized, double-masked, placebo-controlled Phase 3 clinical trial.[2]
- Primary Efficacy Endpoints: Ocular itching at 3, 5, and 7 minutes post-CAC, and investigator-evaluated conjunctival redness at 7, 15, and 20 minutes post-CAC.[2]

Signaling Pathway



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Caption: Simplified signaling pathway of **Mapracorat** in modulating inflammatory responses.

Atopic Dermatitis

Mapracorat has been investigated as a topical treatment for atopic dermatitis (eczema), with the aim of providing anti-inflammatory effects comparable to topical corticosteroids but with a better safety profile, particularly concerning skin atrophy.

Data Presentation

Table 2: Comparison of **Mapracorat** and Topical Corticosteroids for Atopic Dermatitis

Parameter	Mapracorat Ointment	Topical Corticosteroids (e.g., Betamethasone)	Source(s)
Mechanism of Action	Selective Glucocorticoid Receptor Agonist (SEGRA)	Corticosteroid	[1]
Key Efficacy Outcomes	Reduction in signs and symptoms of atopic dermatitis	Reduction in inflammation and itching	[4][5]
Effect on Skin Atrophy	Investigated for a lower potential for skin thinning	Known risk of skin atrophy with long-term use	[4][6]
Clinical Trial Identifier	NCT01359787	Various	[5]
Primary Efficacy Endpoints (NCT01359787)	Efficacy and safety of three concentrations compared to vehicle	Improvement in severity of disease and quality of life	[5][7]

Experimental Protocols

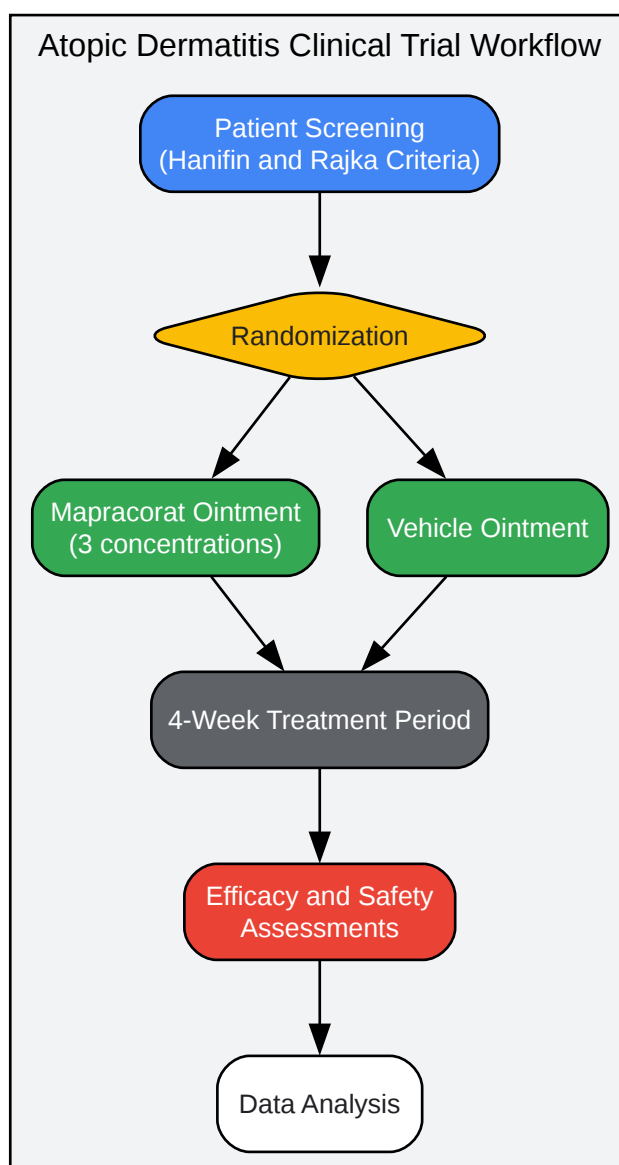
For the **Mapracorat** ointment trial (NCT01359787):

- Study Design: A study to evaluate the efficacy and safety of three different concentrations of **Mapracorat** ointment compared to the ointment base (vehicle) over 4 weeks in subjects with atopic dermatitis.[5]
- Inclusion Criteria: Participants with a diagnosis of atopic dermatitis according to the Hanifin and Rajka Criteria.[5]
- Exclusion Criteria: Pregnancy, breast-feeding, clinically relevant diseases that could interfere with the study, and known immunosuppressive disorders.[5]

For topical corticosteroid trials:

- General Design: Often randomized controlled trials comparing different potencies of corticosteroids or comparing them against a placebo or vehicle.[7]
- Outcome Measures: Commonly include the Three-Item Severity (TIS) score, Investigator's Global Assessment (IGA), and measures of skin thickness to assess for atrophy.[4]

Experimental Workflow



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Caption: A typical workflow for a clinical trial of **Mapracorat** in atopic dermatitis.

Post-Cataract Surgery Inflammation

Mapracorat has been evaluated for its potential to treat ocular inflammation and pain following cataract surgery. A common alternative for this indication is the nonsteroidal anti-inflammatory drug (NSAID) ketorolac.

Data Presentation

Table 3: Comparison of **Mapracorat** and Ketorolac for Post-Cataract Surgery Inflammation

Parameter	Mapracorat Ophthalmic Suspension, 3%	Ketorolac Ophthalmic Solution	Source(s)
Mechanism of Action	Selective Glucocorticoid Receptor Agonist (SEGRA)	Cyclo-oxygenase (COX) Inhibitor (NSAID)	[1] [8]
Key Efficacy Outcomes	Reduction of postoperative inflammation and pain	Reduction of postoperative inflammation and pain	[9] [10]
Clinical Trial Identifier	NCT01591655	NCT00524264	[10] [11]
Primary Efficacy Endpoints (NCT01591655)	Treatment of postoperative inflammation and pain	Treatment of inflammation and pain	[10] [11]
Reported Efficacy (Ketorolac)	Significantly improved summed inflammation score and ocular pain relief (32% vs 17% for vehicle)	-	[9]
Clearing of Anterior Chamber Inflammation (Ketorolac)	-	53% vs 26% for vehicle at 2 weeks	[9]
Pain Score of Zero (Ketorolac)	-	72% vs 40% for vehicle	[9]

Experimental Protocols

For the **Mapracorat** ophthalmic suspension trial (NCT01591655):

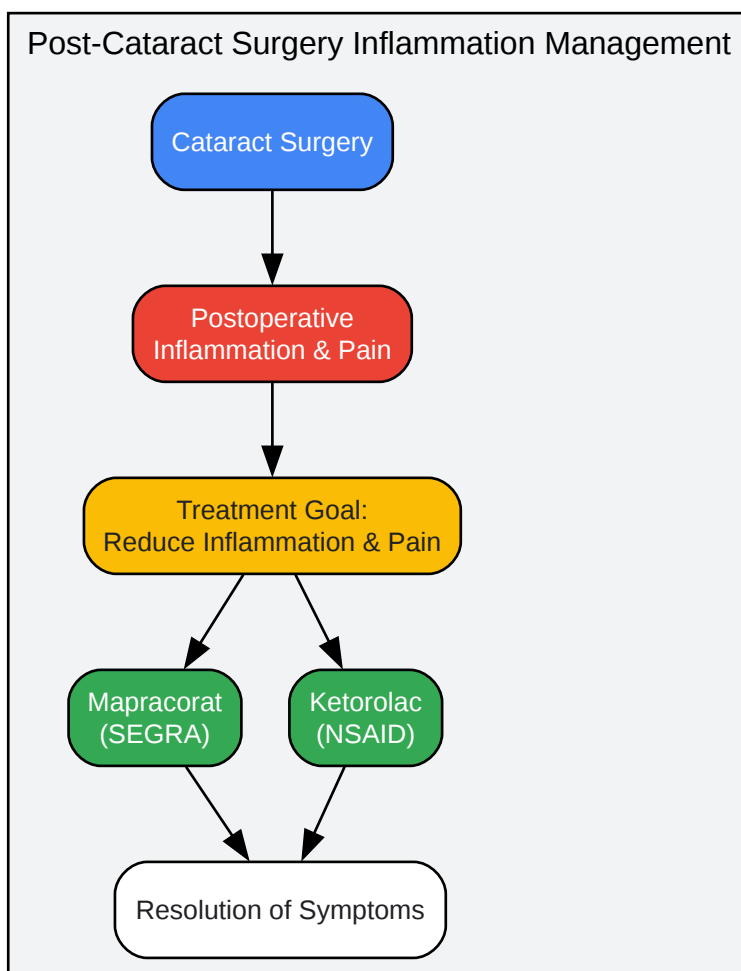
- Study Design: A clinical study to compare the safety and efficacy of **Mapracorat** ophthalmic suspension, 3% with its vehicle for the treatment of postoperative inflammation and pain following cataract surgery.[\[10\]](#)

- Inclusion Criteria: Candidates for routine, uncomplicated cataract surgery with a potential postoperative pinhole Snellen visual acuity of at least 20/200 in the study eye and with Grade 2 or higher anterior chamber cells on postoperative day 1.[10]

For the Ketorolac ophthalmic solution trial (NCT00524264):

- Study Design: A 16-day study to evaluate the safety and efficacy of ketorolac eye drops for the treatment of inflammation and pain associated with cataract surgery.[11]
- Intervention: Ophthalmic drops administered twice daily pre- and post-operation, and six doses on the day of surgery.[11]

Logical Relationship



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Caption: Logical flow of treatment for post-cataract surgery inflammation.

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